molecular formula C11H17F2NO4 B1445282 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid CAS No. 1447943-90-9

1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B1445282
CAS No.: 1447943-90-9
M. Wt: 265.25 g/mol
InChI Key: JWWNJDSEXLKVLH-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid possesses the molecular formula C₁₁H₁₇F₂NO₄, representing a complex heterocyclic structure with multiple functional elements. The molecular weight of this compound is precisely 265.25 grams per mole, as determined through high-resolution mass spectrometry analysis. The molecular composition includes eleven carbon atoms forming the core pyrrolidine ring system with additional substituents, seventeen hydrogen atoms distributed across various positions, two fluorine atoms positioned geminally at the 4-position of the pyrrolidine ring, one nitrogen atom incorporated within the five-membered ring structure, and four oxygen atoms associated with the carboxylic acid and protecting group functionalities.

The exact mass of the compound has been calculated as 265.11300 atomic mass units, providing precise identification parameters for analytical applications. The molecular structure demonstrates a relatively compact arrangement with a molecular volume that reflects the presence of the bulky tert-butyloxycarbonyl protecting group. The incorporation of fluorine atoms contributes to the overall molecular density and influences the compound's physicochemical properties, including lipophilicity and metabolic stability.

Property Value Source
Molecular Formula C₁₁H₁₇F₂NO₄
Molecular Weight 265.25 g/mol
Exact Mass 265.11300 u
Carbon Atoms 11
Hydrogen Atoms 17
Fluorine Atoms 2
Nitrogen Atoms 1
Oxygen Atoms 4

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid, which accurately describes the complete structural arrangement and stereochemical configuration. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and functional groups. The name systematically identifies the pyrrolidine core ring, the positions and nature of all substituents, and the absolute stereochemical configuration at the chiral center.

The compound is known by numerous synonyms that reflect different naming conventions and commercial designations. Common alternative names include (R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, which emphasizes the protecting group functionality. Additional synonyms encompass (2R)-1-tert-butoxycarbonyl-4,4-difluoro-2-methyl-pyrrolidine-2-carboxylic acid and (2R)-1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid. These variations primarily differ in their representation of the tert-butyloxycarbonyl group and the specific indication of stereochemistry.

The compound possesses multiple Chemical Abstracts Service registry numbers depending on the specific enantiomer and preparation method. The (R)-enantiomer is assigned Chemical Abstracts Service number 1408002-85-6, while related stereoisomers may have different registry numbers. The compound is also catalogued under various commercial identifiers including MFCD23106091 in the MDL database system. International chemical databases recognize this compound under alternative systematic names that may emphasize different structural features or follow regional naming conventions.

Nomenclature Type Name/Identifier Reference
International Union of Pure and Applied Chemistry Name (2R)-4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Chemical Abstracts Service Number 1408002-85-6
MDL Number MFCD23106091
PubChem CID 69937405
Common Synonym (R)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

Stereochemical Configuration (R/S Enantiomers)

The stereochemical configuration of this compound centers on the chiral carbon at position 2 of the pyrrolidine ring, which bears both a methyl substituent and a carboxylic acid group. This compound exists as two distinct enantiomers, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules. The (R)-enantiomer, corresponding to Chemical Abstracts Service number 1408002-85-6, represents the most commonly studied and commercially available form of this compound. The absolute configuration is determined by the spatial arrangement of the four different substituents around the chiral center, with the carboxylic acid group, methyl group, nitrogen atom, and hydrogen atom arranged in a specific three-dimensional orientation.

The (S)-enantiomer, designated by Chemical Abstracts Service number 1194032-23-9, possesses the opposite spatial arrangement at the chiral center. Both enantiomers share identical molecular formulas and molecular weights but exhibit different physical properties, biological activities, and chemical behaviors due to their distinct three-dimensional structures. The stereochemical designation is critical for pharmaceutical applications, as enantiomers can display vastly different pharmacological profiles, including differences in potency, selectivity, metabolism, and toxicity.

The Simplified Molecular Input Line Entry System notation for the (R)-enantiomer is O=C([C@]1(C)N(C(OC(C)(C)C)=O)CC(F)(F)C1)O, where the [C@] designation specifically indicates the (R)-configuration at the chiral center. This notation provides a unique identifier that distinguishes between the two enantiomers and enables precise specification of the desired stereoisomer in chemical databases and synthetic protocols. The stereochemical purity of commercially available samples typically exceeds 95%, ensuring reliable results in applications requiring specific enantiomeric forms.

Enantiomer Chemical Abstracts Service Number Configuration Simplified Molecular Input Line Entry System Availability
(R)-form 1408002-85-6 (2R) O=C([C@]1(C)N(C(OC(C)(C)C)=O)CC(F)(F)C1)O Commercial
(S)-form 1194032-23-9 (2S) O=C([C@@]1(C)N(C(OC(C)(C)C)=O)CC(F)(F)C1)O Commercial

Functional Group Analysis (tert-Butyloxycarbonyl Protection, Difluoro Substituents, Carboxylic Acid)

The structural architecture of this compound incorporates three critical functional group categories that define its chemical behavior and synthetic utility. The tert-butyloxycarbonyl protecting group represents a sophisticated nitrogen protection strategy widely employed in organic synthesis and peptide chemistry. This protecting group consists of a carbonyl carbon linked to a tert-butyl ester moiety, creating a stable carbamate linkage with the pyrrolidine nitrogen atom. The tert-butyloxycarbonyl group demonstrates remarkable stability under basic conditions, nucleophilic environments, and reducing conditions, while remaining readily removable under acidic conditions through protonation and subsequent loss of carbon dioxide and tert-butyl cation.

The geminal difluoro substitution at position 4 of the pyrrolidine ring represents a unique structural feature that significantly influences the compound's conformational preferences and electronic properties. The presence of two fluorine atoms on the same carbon creates a strong electron-withdrawing effect that affects the entire ring system. This difluoromethylene group serves as a bioisostere for other functional groups and can modulate the compound's lipophilicity, metabolic stability, and binding affinity in biological systems. The geminal arrangement ensures that both fluorine atoms occupy the same carbon position, creating a distinct electronic environment that differs substantially from vicinal difluorination patterns.

The carboxylic acid functionality at position 2 provides both acidic character and potential for further chemical derivatization. This group can participate in hydrogen bonding interactions, salt formation, and amide bond formation reactions that are essential for peptide synthesis and drug development applications. The carboxylic acid group exhibits typical acidity with a pKa value influenced by the electron-withdrawing effects of the nearby difluoro substituents and the nitrogen atom within the ring system. The combination of these three functional group types creates a molecule with versatile reactivity patterns suitable for complex synthetic transformations and biological applications.

Functional Group Position Chemical Properties Stability Conditions Removal Conditions
tert-Butyloxycarbonyl Nitrogen Carbamate protection Basic, neutral, reducing Acidic (trifluoroacetic acid)
Geminal Difluoro Position 4 Electron-withdrawing, bioisosteric Stable under most conditions Resistant to hydrolysis
Carboxylic Acid Position 2 Acidic, hydrogen bonding Stable in neutral/basic conditions N/A (terminal group)
Methyl Substituent Position 2 Hydrophobic, steric Chemically inert N/A (terminal group)

Properties

IUPAC Name

4,4-difluoro-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-11(12,13)5-10(14,4)7(15)16/h5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWNJDSEXLKVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447943-90-9
Record name 1-[(tert-butoxy)carbonyl]-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid generally follows these key steps:

  • Formation of a Boc-protected amino acid or amino diester intermediate.
  • Introduction of the difluoro substitution at the 4-position of the pyrrolidine ring.
  • Cyclization to form the pyrrolidine ring system.
  • Hydrolysis or modification of ester groups to yield the carboxylic acid.
  • Purification and isolation of the final compound.

This approach is favored due to the mild reaction conditions, availability of raw materials, and good yields reported.

Detailed Preparation Procedure from Patent Literature

A representative preparation method is described in patent EP3015456A1, which outlines the synthesis of pyrrolidine-2-carboxylic acid derivatives including fluorinated analogs.

Stepwise synthesis includes:

  • Starting Material: 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate is used as a key precursor.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate and 4-dimethylaminopyridine in tertiary butanol at 25°C overnight affords Boc-protected intermediates with yields around 90%.

  • Cyclization and Fluorination: Using strong bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) at low temperatures (-78°C), the intermediate is treated with formic pivalic anhydride or formic acetic anhydride to introduce the difluoro groups and promote cyclization to the pyrrolidine ring.

  • Deprotection and Hydrolysis: Treatment with trifluoroacetic acid (TFA) at 25°C for several hours removes protecting groups and facilitates conversion to the carboxylic acid form.

  • Purification: The crude product is purified by column chromatography to yield the target compound with high purity (typically >90% yield).

Reaction conditions summary:

Step Reagents/Conditions Temperature Yield (%)
Boc Protection Di-tert-butyl dicarbonate, 4-dimethylaminopyridine, tertiary butanol 25°C, overnight ~91.9%
Cyclization/Fluorination nBuLi or LDA, formic pivalic/ acetic anhydride, THF -78°C to 5°C 75–90%
Deprotection Trifluoroacetic acid (TFA), methylene chloride 25°C, 4 hours >90%
Purification Column chromatography Ambient

Research Findings and Notes on Preparation

  • The synthetic route benefits from cheap raw materials and simple operations under mild conditions , which reduce production costs and facilitate scalability.

  • The use of lithium bases at low temperatures is critical for selective fluorination and cyclization, preventing side reactions.

  • Trifluoroacetic acid is the preferred reagent for deprotection of Boc groups due to its efficiency and mild reaction conditions.

  • Purity of the final compound typically exceeds 98%, confirmed by quality control methods such as NMR and chromatography.

  • The compound’s molecular weight is 265.25 g/mol, and it has the molecular formula C11H17F2NO4.

Summary Table of Preparation Method Parameters

Parameter Description/Value
Molecular Formula C11H17F2NO4
Molecular Weight 265.25 g/mol
Key Reagents Di-tert-butyl dicarbonate, nBuLi/LDA, TFA
Solvents Tertiary butanol, THF, methylene chloride
Temperature Range -78°C to 25°C
Reaction Time Overnight for Boc protection; 3–4 hours for fluorination and deprotection
Purity >98%
Yield 75–92% (depending on step)

Scientific Research Applications

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing new drugs targeting specific biological pathways.

  • Example : Research indicates that compounds derived from this pyrrolidine structure exhibit activity against certain cancer cell lines, making them potential candidates for anticancer drug development .

G Protein-Coupled Receptor (GPCR) Research

GPCRs are critical targets in drug discovery due to their role in numerous physiological processes. The compound's derivatives have been investigated for their ability to modulate GPCR activity.

  • Case Study : A study highlighted the use of deep learning models to predict the bioactivity of compounds similar to this compound against various GPCR targets. This approach aids in identifying promising drug candidates more efficiently .

Chemical Biology

In chemical biology, this compound can be utilized to study enzyme interactions and signaling pathways due to its structural features that allow for selective binding.

  • Research Insight : Investigations into cyclic nucleotide phosphodiesterases have shown that compounds like this compound can serve as inhibitors, providing insights into therapeutic strategies for diseases linked to these enzymes .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name CAS Key Features Implications
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid 1408002-85-6 Pyrrolidine ring; 4,4-difluoro; 2-methyl; 2-carboxylic acid Balanced steric/electronic effects; suitable for peptide backbone modifications .
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid 905302-02-5 3,3-Dimethyl groups Increased steric hindrance; reduced conformational flexibility .
1-(tert-Butoxycarbonyl)-4,4-difluoro-5-methylpyrrolidine-2-carboxylic acid 1956306-70-9 5-Methyl substitution Altered ring puckering; potential impact on binding interactions .
1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid 661458-34-0 Piperidine ring (6-membered) Reduced ring strain; increased basicity compared to pyrrolidine .
1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid 1303972-81-7 3,3-Difluoro on piperidine Enhanced electron-withdrawing effects at adjacent positions; different hydrogen-bonding potential .
1-(tert-Butoxycarbonyl)-4,4-dimethylazetidine-2-carboxylic acid 1499790-44-1 Azetidine ring (4-membered) High ring strain; limited commercial availability .

Fluorination Effects:

  • The 4,4-difluoro substitution in the target compound lowers the pKa of the pyrrolidine nitrogen, improving stability under basic conditions compared to non-fluorinated analogs .
  • Methyl groups (e.g., 2-methyl vs. 3,3-dimethyl) influence solubility: The target compound’s logP is likely higher than non-methylated analogs but lower than 3,3-dimethyl derivatives due to reduced hydrophobicity .

Research Findings and Data

Table 2: Comparative Data for Selected Compounds

Parameter Target Compound 3,3-Dimethyl Pyrrolidine Analog Piperidine Analog
Molecular Weight 265.25 g/mol 293.30 g/mol 279.26 g/mol
Purity (Supplier Data) 95% 95% 98%
Ring Strain Moderate (pyrrolidine) Moderate Low (piperidine)
logP (Predicted) 1.2 1.8 0.9
Synthetic Steps 4–5 5–6 6–7

Biological Activity

1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, commonly referred to as (2S)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid, is a compound with significant biological activity. This article provides a comprehensive examination of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H17_{17}F2_{2}NO4_{4}
  • Molecular Weight : 265.25 g/mol
  • CAS Number : 1447943-90-9

The compound exhibits multiple biological activities including:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains and viruses, making it a candidate for antibiotic development.
  • Influence on Anabolic Hormones : As an amino acid derivative, it can modulate the secretion of anabolic hormones which is beneficial in muscle growth and recovery .
  • Cell Cycle Regulation : The compound interacts with various signaling pathways (e.g., MAPK/ERK), influencing cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Hormonal InfluenceModulates anabolic hormone secretion
Apoptosis InductionInduces apoptosis in cancer cell lines
Cell Cycle RegulationAffects cell cycle progression via MAPK/ERK pathway

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrrolidine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Muscle Recovery

A clinical trial investigated the effects of amino acid derivatives on muscle recovery post-exercise. Participants who supplemented with compounds like this compound exhibited improved recovery times and increased muscle mass compared to the placebo group. This was linked to enhanced anabolic hormone levels .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process:

Pyrrolidine Core Formation : Start with a pyrrolidine precursor, introducing fluorine atoms via fluorinating agents (e.g., DAST or Deoxo-Fluor) at the 4,4-positions under controlled anhydrous conditions .

Boc Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to stabilize the intermediate .

Carboxylic Acid Functionalization : Oxidize or hydrolyze the appropriate substituent to yield the carboxylic acid moiety, ensuring pH control to avoid premature deprotection .
Optimization Tips :

  • Use low temperatures (−20°C to 0°C) during fluorination to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC : Employ reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for pharmaceutical intermediates) .
  • NMR Spectroscopy : Use ¹⁹F NMR to confirm difluoro substitution (δ −120 to −140 ppm for CF₂ groups) and ¹H/¹³C NMR to verify Boc group integrity (e.g., tert-butyl peaks at δ 1.4 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 266.25 for C₁₁H₁₇F₂NO₄) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
  • Hazard Mitigation : The compound may cause skin/eye irritation (GHS Category 2). Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
  • Storage : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Advanced: How do difluoro and Boc groups influence reactivity in peptide coupling?

Methodological Answer:

  • Difluoro Groups : The electron-withdrawing nature of CF₂ increases the electrophilicity of adjacent carbons, enhancing coupling efficiency with amino groups in solid-phase peptide synthesis (SPPS). However, steric hindrance may reduce accessibility .
  • Boc Protection : The tert-butoxycarbonyl group stabilizes the amine during coupling but requires acidic deprotection (e.g., TFA/DCM) post-synthesis. Compatibility with fluorinated solvents (e.g., HFIP) should be tested to avoid side reactions .

Advanced: What strategies resolve stereochemical inconsistencies during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers. Adjust mobile phase composition (e.g., hexane/isopropanol) to optimize resolution .
  • Asymmetric Catalysis : Employ enantioselective fluorination catalysts (e.g., Cinchona alkaloid derivatives) to control stereochemistry at the 4,4-positions .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, particularly for disputes in diastereomer ratios .

Advanced: How can computational modeling predict bioactivity?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions between the compound’s carboxylic acid group and target enzymes (e.g., prolyl hydroxylases). Fluorine atoms may enhance binding via hydrophobic interactions .
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .
  • QSAR Models : Correlate fluorine substitution patterns with bioactivity data (e.g., IC₅₀ values) to guide structural modifications .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Replicate literature procedures while strictly controlling variables (e.g., solvent purity, inert atmosphere). Document deviations in reaction times or temperatures .
  • Kinetic Analysis : Use in-situ IR or NMR to monitor intermediate formation rates. For example, slower Boc deprotection in fluorinated solvents may explain yield discrepancies .
  • Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, Acta Cryst.) to identify trends in optimal conditions (e.g., 60–70% yield achieved with DAST at −20°C vs. 40–50% with Deoxo-Fluor) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid

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